Vasorelaxant Potency: Tetrahydro (Series II) vs. Aromatic Benzothiazole (Series I) Ureas
In a direct head-to-head study, compounds from the 4,5,6,7-tetrahydro-1,3-benzothiazole series (series II), which includes the target compound, exhibited weak vasorelaxant activity on rat aorta rings, whereas several fully aromatic 1,3-benzothiazole series (series I) compounds, such as 13u and 13v, demonstrated marked myorelaxant effects [1]. The authors explicitly conclude that the weak activity of series II evidences the necessity of a complete aromatic heterocyclic system for potent vasorelaxation.
| Evidence Dimension | Vasorelaxant activity on rat aorta rings |
|---|---|
| Target Compound Data | Weak vasorelaxant activity (series II, tetrahydro scaffold) [1] |
| Comparator Or Baseline | Marked myorelaxant activity for compounds 13u and 13v (series I, aromatic benzothiazole scaffold) [1] |
| Quantified Difference | Qualitative difference (weak vs. marked); exact IC50 or % relaxation values not retrievable from abstract |
| Conditions | Rat aorta rings precontracted with KCl (30 mM or 80 mM); myorelaxant activity assay [1] |
Why This Matters
A procurement decision favoring the tetrahydro scaffold (e.g., CAS 313395-64-1) over aromatic benzothiazole ureas results in selecting a compound with predictably attenuated vascular smooth muscle relaxant properties, which is critical when screening for tissue-selective KATP channel modulators where potent vasodilation is undesirable.
- [1] Harrouche, K., Renard, J. F., Bouider, N., de Tullio, P., Goffin, E., Lebrun, P., Faury, G., Pirotte, B., & Khelili, S. (2016). Synthesis, characterization and biological evaluation of benzothiazoles and tetrahydrobenzothiazoles bearing urea or thiourea moieties as vasorelaxants and inhibitors of the insulin releasing process. European Journal of Medicinal Chemistry, 115, 352–360. https://doi.org/10.1016/j.ejmech.2016.03.028 View Source
